7-Bromo-3-iodoquinoline
Description
7-Bromo-3-iodoquinoline (CAS 1416440-61-3) is a halogenated quinoline derivative with bromine and iodine substituents at the 7th and 3rd positions, respectively. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to the reactivity of its halogens in cross-coupling reactions.
Properties
IUPAC Name |
7-bromo-3-iodoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDYCSOXGKFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-61-3 | |
| Record name | 7-bromo-3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-iodoquinoline typically involves halogenation reactions. One common method is the sequential halogenation of quinoline derivatives. For instance, starting with 3-iodoquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3-iodoquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira coupling.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a catalyst.
Nucleophilic Substitution: Nucleophiles such as amines or thiols under basic conditions.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative .
Scientific Research Applications
Chemistry: 7-Bromo-3-iodoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications .
Biology and Medicine: Quinoline derivatives, including this compound, have shown potential biological activities. They are studied for their antimicrobial, antiviral, and anticancer properties. The compound can be used in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique halogenated structure makes it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of 7-Bromo-3-iodoquinoline depends on its specific application. In biological systems, quinoline derivatives can interact with various molecular targets, including enzymes and receptors. The halogen atoms may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
7-Bromo-1-chloroisoquinoline (CAS 215453-51-3)
- Structure : Bromine at position 7, chlorine at position 1.
- Molecular Weight : 242.5 g/mol.
- Properties : Melting point 126–128°C, insoluble in water, stored under inert gas. Used as an organic synthesis intermediate .
- Comparison : The chlorine substituent at position 1 reduces steric hindrance compared to iodine at position 3. Lower molecular weight and distinct substitution pattern may favor nucleophilic aromatic substitution over cross-coupling reactions.
7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7)
- Structure : Bromine at position 7, chlorine at position 3.
- Molecular Weight : 242.5 g/mol (C$9$H$5$BrClN).
- Properties : Purity ≥98%, used in medicinal chemistry for functionalization .
- Comparison : Chlorine’s smaller atomic radius and lower leaving-group ability compared to iodine may limit utility in metal-catalyzed reactions.
7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6)
- Structure : Bromine (7), chlorine (4), methyl (6).
- Molecular Weight : 256.5 g/mol (C${10}$H$7$BrClN).
- Properties : Methyl group enhances lipophilicity; chlorine at position 4 alters electronic effects .
Halogen-Specific Reactivity
7-Bromo-3-iodoquinoline vs. 7-Bromo-3-chloroquinoline (CAS 1246549-62-1)
- Key Difference : Iodine vs. chlorine at position 3.
- Reactivity : Iodine’s larger size and polarizability enhance its leaving-group ability in cross-coupling reactions (e.g., Suzuki, Ullmann). Chlorine derivatives are less reactive in such contexts but may be preferred for stability .
- Molecular Weight : Iodo analog (~333.96 g/mol) is heavier than chloro analog (242.5 g/mol), affecting solubility and crystallization behavior.
6-Bromo-3-iodoquinoline (CAS not provided)
- Structure : Bromine at position 6, iodine at position 3.
- Comparison: Positional isomerism alters electronic distribution and steric accessibility. The 7-bromo-3-iodo configuration may offer better regioselectivity in reactions targeting the quinoline core .
Functionalized Derivatives
7-Bromo-3-hydroxyquinoline-4-carboxylic Acid (CAS 1031929-53-9)
- Structure : Hydroxy and carboxylic acid groups at positions 3 and 4.
- Molecular Weight : 268.06 g/mol.
- Properties : Increased polarity due to -OH and -COOH groups enhances water solubility. Used in chelation or as a pharmacophore .
- Comparison : Functional groups diverge from halogen-based reactivity, enabling applications in metal coordination or prodrug synthesis.
3-Bromo-7-ethoxyquinoline (CAS 1476078-53-1)
- Structure : Ethoxy group at position 7, bromine at position 3.
- Molecular Weight: 252.11 g/mol (C${11}$H${10}$BrNO).
- Properties : Ethoxy’s electron-donating effect stabilizes the aromatic ring, reducing electrophilic substitution reactivity compared to halogenated analogs .
Biological Activity
7-Bromo-3-iodoquinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of bromine and iodine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a bicyclic aromatic system, which is significant for its reactivity and interactions with biological targets. The presence of halogen atoms (bromine and iodine) enhances its pharmacological properties by influencing electron distribution and molecular interactions.
Target Interactions : The biological activity of this compound is believed to stem from its interactions with various enzymes and receptors involved in cellular signaling pathways. Quinoline derivatives are known to inhibit key enzymes in microbial cells, potentially leading to their antimicrobial effects.
Biochemical Pathways : Research indicates that this compound may affect multiple biochemical pathways, including those related to cell proliferation and apoptosis. Its structural similarity to other quinoline derivatives suggests it may share common modes of action, such as interference with DNA synthesis or protein function.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound:
- Antibacterial Activity : Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
- Antifungal Activity : Similar investigations have indicated antifungal activity, making it a candidate for developing new antifungal agents.
Anticancer Properties
This compound has also been explored for its anticancer potential:
- Cell Proliferation Inhibition : Studies have indicated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the activation of caspases and modulation of cell cycle regulators.
- Synergistic Effects : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against certain cancer types, suggesting potential for use in combination therapies.
Summary of Key Studies
Case Study: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The results indicated that the compound effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.
Case Study: Anticancer Activity
Another investigation focused on the effect of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role in inducing programmed cell death.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
